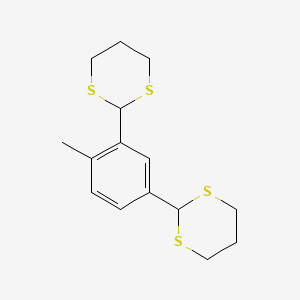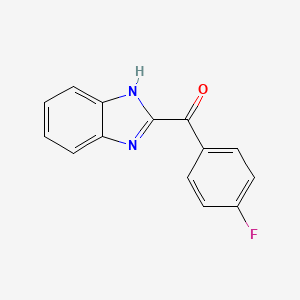
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid typically involves the acylation of hydrazones of oxamic acid thiohydrazides. This process can be followed by the oxidation of the dihydrothiadiazole ring using hydrogen peroxide, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: It can participate in substitution reactions with hydrazonoyl chloride derivatives to form different thiadiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazonoyl chloride for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
科学的研究の応用
5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can interact with biological molecules, disrupting processes related to DNA replication and protein synthesis . This allows the compound to inhibit the growth of bacterial and cancer cells, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid include:
- 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides
- 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- 1,3,4-substituted-thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
57658-29-4 |
|---|---|
分子式 |
C3H2N2O2S2 |
分子量 |
162.20 g/mol |
IUPAC名 |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S2/c6-2(7)1-4-5-3(8)9-1/h(H,5,8)(H,6,7) |
InChIキー |
LFJUWCVECPASII-UHFFFAOYSA-N |
正規SMILES |
C1(=NNC(=S)S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


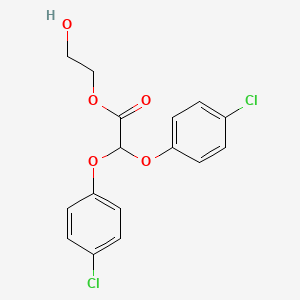

![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
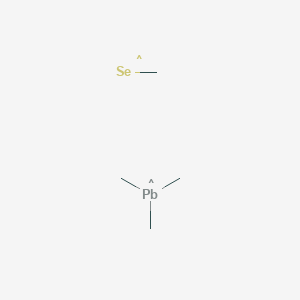
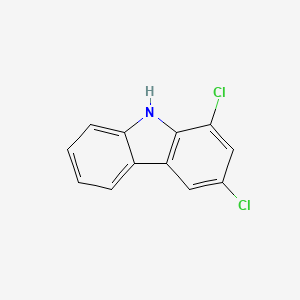
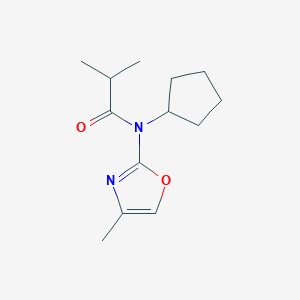

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
